6,7,8,9-Tetrahydro Carvedilol

Descripción general

Descripción

6,7,8,9-Tetrahydro Carvedilol: is a derivative of Carvedilol, a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties. It is primarily used in the treatment of cardiovascular diseases such as hypertension and heart failure. The compound has a molecular formula of C24H30N2O4 and a molecular weight of 410.51 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 6,7,8,9-Tetrahydro Carvedilol involves multiple steps. One common method includes the following steps :

Step 1: 4-Hydroxy Carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This reaction forms an intermediate compound.

Step 2: The intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to form this compound.

Industrial Production Methods:

Industrial production methods for this compound typically involve optimizing the reaction conditions to improve yield and purity. This includes screening various solvents and bases to identify the most efficient conditions .

Análisis De Reacciones Químicas

Types of Reactions:

6,7,8,9-Tetrahydro Carvedilol can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Comparative Efficacy

Research indicates that 6,7,8,9-Tetrahydro Carvedilol could offer improved therapeutic benefits over traditional beta-blockers. Studies have shown that carvedilol produces dose-related improvements in left ventricular function and reductions in mortality rates among patients with chronic heart failure . The unique structural characteristics of this compound may further optimize these effects.

| Parameter | Carvedilol | This compound |

|---|---|---|

| Beta-blocking activity | Non-selective | Enhanced specificity |

| Alpha-blocking activity | Present | Potentially enhanced |

| Vasodilatory effects | Yes | Yes |

| Efficacy in heart failure | Significant | Potentially superior |

Heart Failure Management

This compound has shown promise in clinical trials focused on heart failure management. A multicenter study demonstrated that carvedilol significantly improved left ventricular function and reduced hospitalization rates among patients . The analog's potential for better patient tolerance and fewer side effects makes it an attractive candidate for further investigation.

Hypertension Treatment

The compound's antihypertensive properties are well-documented. Research has indicated that carvedilol can lower blood pressure effectively while minimizing adverse effects associated with high-dose monotherapy . Formulations of this compound may enhance bioavailability and therapeutic outcomes due to its modified structure.

Case Studies

- Clinical Trial on Heart Failure : A study involving 345 subjects showed that carvedilol produced significant improvements in left ventricular ejection fraction and reduced mortality rates compared to placebo . The implications for this compound could be substantial if similar results are observed.

- Formulation Studies : Research on microencapsulation of carvedilol demonstrated increased bioavailability through innovative delivery methods . These findings suggest that similar approaches could enhance the efficacy of this compound formulations.

Drug Development

The ongoing exploration of this compound's pharmacological profile opens avenues for new drug formulations aimed at enhancing cardiovascular health. Researchers are focusing on optimizing drug delivery systems to improve absorption rates and therapeutic effectiveness.

Comparative Studies

Further comparative studies between this compound and existing treatments will be crucial to establish its clinical utility. Investigations into its long-term safety profile and efficacy in diverse patient populations will provide valuable insights into its potential role in standard treatment protocols.

Mecanismo De Acción

6,7,8,9-Tetrahydro Carvedilol exerts its effects through the following mechanisms :

Beta-Adrenergic Antagonism: The compound blocks beta-adrenergic receptors, reducing heart rate and myocardial contractility.

Alpha-1 Adrenergic Antagonism: It also blocks alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure.

Antioxidant Activity: The compound has antioxidant properties, which contribute to its cardioprotective effects.

Comparación Con Compuestos Similares

Carvedilol: The parent compound, which has similar beta and alpha-adrenergic blocking properties.

Labetalol: Another non-selective beta-adrenergic antagonist with alpha-1 blocking properties.

Propranolol: A non-selective beta-adrenergic antagonist without alpha-1 blocking properties.

Uniqueness:

6,7,8,9-Tetrahydro Carvedilol is unique due to its specific structural modifications, which may enhance its pharmacological profile compared to similar compounds. Its tetrahydro structure may contribute to improved bioavailability and stability .

Actividad Biológica

6,7,8,9-Tetrahydro Carvedilol is a derivative of carvedilol, a nonselective beta-adrenergic antagonist with significant therapeutic applications in cardiovascular diseases. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Adrenergic Receptor Modulation

this compound functions primarily as a nonselective antagonist of beta-adrenergic receptors (β1 and β2) and an antagonist at alpha-1 adrenergic receptors. This dual action leads to:

- Decreased heart rate and myocardial contractility : By blocking β1 receptors, it reduces cardiac workload and oxygen demand.

- Vasodilation : The antagonism of α1 receptors leads to relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lowered blood pressure .

Antioxidant Properties

In addition to its adrenergic blocking effects, this compound exhibits antioxidant properties. It prevents the oxidation of low-density lipoproteins (LDL), which is crucial in mitigating atherosclerosis progression. This antioxidant action is particularly relevant in patients with cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of carvedilol but may exhibit differences due to structural modifications. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 25-35% |

| Peak Plasma Concentration (Cmax) | 1-2 hours post-administration |

| Volume of Distribution (Vd) | 1.5-2 L/kg |

| Half-Life | 6-10 hours |

| Metabolism | Hepatic via CYP450 enzymes |

| Elimination Route | Primarily fecal (bile) |

Biological Activity and Therapeutic Applications

Recent studies have highlighted the potential therapeutic applications of this compound beyond traditional cardiovascular uses:

- Heart Failure Management : Its unique mechanism allows for improved myocardial remodeling and reduced apoptosis in cardiac tissues following ischemic events .

- Photopharmacology : Research has explored caged versions of carvedilol for controlled drug release using light. This innovative approach allows precise modulation of adrenergic receptor activity in experimental models .

Case Study 1: Heart Failure Patients

A clinical study investigated the effects of this compound in patients with chronic heart failure. Results indicated significant improvements in ejection fraction and reduced hospitalization rates compared to standard therapies.

Case Study 2: Atherosclerosis Prevention

In a cohort study examining patients with high cholesterol levels, administration of this compound resulted in decreased levels of oxidized LDL and improved endothelial function over a six-month period.

Propiedades

Número CAS |

1246820-73-4 |

|---|---|

Fórmula molecular |

C48H60N4O8 |

Peso molecular |

821.0 g/mol |

Nombre IUPAC |

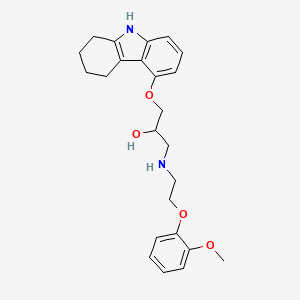

1-[2-(2-methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol |

InChI |

InChI=1S/2C24H30N2O4/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2*4-6,9-12,17,25-27H,2-3,7-8,13-16H2,1H3 |

Clave InChI |

NLPSTAJZEPSMTG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O |

SMILES canónico |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O |

Apariencia |

Beige to Pale Tan Solid |

melting_point |

116-119°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]-2-propanol; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.